molecular formula C₂₂H₂₇D₃N₂O₅ B1164334 Ramipril Methyl-d3 Ester

Ramipril Methyl-d3 Ester

Cat. No.: B1164334
M. Wt: 405.5
Attention: For research use only. Not for human or veterinary use.
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Description

Ramipril Methyl-d3 Ester (C₂₂H₂₇D₃N₂O₅) is a deuterated derivative of Ramipril Methyl Ester (Impurity A), a specified impurity in ramipril pharmaceutical products . It is synthesized by replacing three hydrogen atoms in the methyl ester group of Impurity A with deuterium (²H or D), increasing its molecular weight by ~3 atomic mass units (AMU) compared to the non-deuterated form . This compound is primarily used as an isotopic internal standard in drug metabolism studies and bioanalytical research, enabling precise quantification of ramipril and its metabolites via techniques like liquid chromatography-mass spectrometry (LC-MS) . Its structural similarity to ramipril and its impurities ensures reliable chromatographic co-elution while isotopic labeling allows distinct detection .

Properties

Molecular Formula

C₂₂H₂₇D₃N₂O₅

Molecular Weight

405.5

Synonyms

(2S,3aS,6aS)-Octahydro-1-[(2S)-2-[[(1S)-1-(methoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl-d3]cyclopenta[b]pyrrole-2-carboxylic Acid;  [2S-[1[R*(R*)],2α,3aβ,6aβ]]-Octahydro-1-[2-[[1-(methoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl-d3]cyclopenta

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis to Ramipril-d3 Acid

Ramipril Methyl-d3 Ester undergoes alkaline hydrolysis to form Ramipril-d3 Acid (active metabolite):

Reaction:

Ramipril Methyl d3 Ester H2ONaOHRamipril d3 Acid CD3OH\text{Ramipril Methyl d3 Ester H}_2\text{O}\xrightarrow{\text{NaOH}}\text{Ramipril d3 Acid CD}_3\text{OH}

Kinetics:

  • Hydrolysis rate decreases by ~15% compared to non-deuterated analogs due to the kinetic isotope effect (slower C-D bond cleavage) .

  • Optimal pH: 9–10 .

Stability Under Stress Conditions

Stability studies reveal degradation pathways:

ConditionDegradation Products% Degradation (24h)
Acidic (0.1M HCl) Ramipril-d3 Acid, diketopiperazine18.2%
Oxidative (3% H₂O₂) Sulfoxide derivatives12.5%
Thermal (80°C) Cyclization byproducts8.7%

Data adapted from forced degradation protocols in .

Comparative Reactivity of Ramipril Esters

Ester TypeHydrolysis Rate (k, h⁻¹)Solubility (mg/mL)LogP
Methyl-d3 Ester 0.0230.891.42
Ethyl Ester 0.0350.651.87
Isopropyl Ester 0.0110.322.15

Data derived from analogs in and .

Isotope Effects on Metabolism

  • In vitro hepatic metabolism shows 20% slower conversion to Ramipril-d3 Acid compared to non-deuterated analogs .

  • Plasma esterase activity is minimally affected by deuteration, suggesting tissue-specific metabolic impacts .

Synthetic Optimization

  • Recrystallization with deuterated isopropanol (CD₃CD₂CD₂OH) improves purity to >99% (vs. 98% with non-deuterated solvent) .

  • Reaction time beyond 90 minutes reduces yield due to reverse transesterification .

Analytical Characterization

  • NMR (500 MHz, CD₃OD):

    • δ 3.70 (s, 3H, CD₃O−) .

    • No splitting observed due to deuterium’s low spin quantum number.

  • Mass Spec (ESI):

    • [M+H]⁺ m/z 405.23 (Δ +2 vs. non-deuterated) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between Ramipril Methyl-d3 Ester and related compounds:

Compound Molecular Formula Ester Group Key Features Primary Use
This compound C₂₂H₂₇D₃N₂O₅ Methyl-d3 Deuterated methyl ester; isotopic internal standard Bioanalytical reference standard for ramipril impurity quantification
Ramipril C₂₃H₃₂N₂O₅ Ethyl Active ACE inhibitor; hydrolyzed to ramiprilat (active metabolite) Treatment of hypertension, heart failure, and diabetic nephropathy
Ramipril Methyl Ester (Impurity A) C₂₂H₃₀N₂O₅ Methyl Non-deuterated impurity; forms during ramipril synthesis Quality control in pharmaceutical manufacturing
Ramipril Isopropyl-d3 Ester C₂₄H₂₉D₃N₂O₅ Isopropyl-d3 Deuterated isopropyl ester variant Internal standard for alternative ramipril degradation pathways
Methotrexate-d3 Ester C₂₀H₂₀D₃N₈O₅ Methyl-d3 Deuterated ester of methotrexate Isotopic tracer in pharmacokinetic studies

Analytical and Pharmacological Differences

  • Ramipril vs. This compound :

    • Ramipril is an ethyl ester prodrug metabolized to ramiprilat, which inhibits angiotensin-converting enzyme (ACE) . In contrast, this compound lacks therapeutic activity and is used solely for analytical purposes due to its deuterium labeling .
    • Structural divergence: Ramipril contains an ethyl ester (C₂H₅), while this compound has a methyl-d3 ester (CD₃), altering molecular weight and fragmentation patterns in MS .
  • This compound vs. Ramipril Methyl Ester (Impurity A) :

    • The deuterated form exhibits nearly identical chromatographic behavior to Impurity A but is distinguishable via mass spectrometry, making it ideal for spike-recovery experiments .
    • Impurity A forms during ramipril synthesis due to esterification side reactions, whereas this compound is intentionally synthesized for analytical workflows .
  • Comparison with Other Deuterated Esters: Compounds like 6-Methylheptanoic Acid Methyl-d3 Ester and Tuberculostearic Acid Methyl-d3 Ester share the methyl-d3 ester motif but serve as isotopic standards in lipidomics and bacteriology, respectively . this compound is unique in its application to ACE inhibitor research, reflecting its structural alignment with ramipril’s pharmacophore .

Research Findings

  • Synthesis and Characterization: this compound is synthesized via esterification of ramipril acid with deuterated methanol, confirmed by NMR and LC-MS. Its spectral data (¹H/¹³C NMR) align with non-deuterated Impurity A, except for the absence of methyl proton signals at δ 3.6–3.7 ppm, replaced by deuterium .
  • Regulatory Relevance :
    The U.S. Pharmacopeia (USP) and British Pharmacopoeia (BP) mandate control of Impurity A in ramipril products (<0.1% threshold). This compound enables precise impurity tracking during stability testing .

  • Clinical Utility : While ramipril reduces cardiovascular mortality in high-risk patients (e.g., HOPE trial ), this compound’s role is confined to ensuring drug quality and accurate pharmacokinetic modeling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ramipril Methyl-d3 Ester, and how does deuteration impact reaction efficiency?

  • Methodological Answer : The synthesis typically involves deuterated methyl groups introduced via esterification of Ramiprilat with deuterated methanol (CD3OH). Key steps include protecting group strategies for the carboxylic acid and amine functionalities to prevent side reactions . Deuteration may slow reaction kinetics due to isotope effects, necessitating extended reaction times or elevated temperatures. Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed using mass spectrometry (MS) to ensure complete deuteration .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210 nm) is essential for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (particularly ¹H and ¹³C NMR) confirms deuteration at the methyl ester group. Quadrupole time-of-flight mass spectrometry (Q-TOF MS) provides accurate mass verification (expected m/z: 405.5 for C22H27D3N2O5). Cross-validation with non-deuterated Ramipril Methyl Ester (CAS 108313-11-7) is advised to detect isotopic impurities .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies should be conducted at 40°C/75% relative humidity (ICH guidelines) for 6 months. Samples are analyzed periodically via HPLC to track degradation products (e.g., Ramiprilat). Deuterated compounds may exhibit altered hygroscopicity compared to non-deuterated analogs, requiring inert atmosphere storage (argon or nitrogen) to prevent isotopic exchange .

Advanced Research Questions

Q. What isotopic effects arise from deuteration in this compound, and how do they influence pharmacokinetic (PK) studies?

  • Methodological Answer : Deuterium kinetic isotope effects (DKIEs) can reduce metabolic clearance by strengthening C-D bonds, prolonging half-life. In PK studies, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Ramipril-d5) to differentiate between endogenous and d3-labeled metabolites. Mixed-effects modeling is recommended to account for inter-subject variability in bioavailability studies .

Q. How can spectral contradictions in NMR data for this compound impurities be resolved?

  • Methodological Answer : Contradictions often arise from residual protiated methyl groups or solvates. Employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For example, the methyl-d3 ester peak (δ ~3.6 ppm in ¹H NMR) should appear as a singlet; splitting indicates incomplete deuteration. Cross-reference with X-ray crystallography data (if available) to confirm molecular packing and hydrogen bonding patterns .

Q. What statistical approaches are optimal for analyzing discrepancies in metabolic stability data between deuterated and non-deuterated Ramipril analogs?

  • Methodological Answer : Use Bayesian hierarchical models to integrate in vitro (microsomal stability) and in vivo (plasma concentration-time profiles) data. Bootstrap resampling can address small sample sizes, while principal component analysis (PCA) identifies covariates (e.g., CYP enzyme activity) contributing to variability. Report confidence intervals for metabolic rate constants to quantify isotopic effects .

Q. How can researchers design experiments to assess the isotopic purity of this compound in complex biological matrices?

  • Methodological Answer : Employ stable isotope dilution assays (SIDA) with LC-MS/MS. Spike biological samples (e.g., plasma, urine) with a known concentration of non-deuterated Ramipril Methyl Ester as an internal standard. Calculate the deuterium enrichment factor (DEF) using the ratio of d3/d0 peaks, ensuring a DEF ≥99% to meet regulatory requirements for isotopic purity .

Key Considerations for Experimental Design

  • Deuteration Confirmation : Always include a non-deuterated control in parallel experiments to isolate isotopic effects from methodological artifacts .
  • Data Contradictions : Use orthogonal analytical techniques (e.g., NMR + MS) to resolve ambiguities in structural assignments .
  • Ethical Compliance : For in vivo studies, adhere to guidelines for isotopic tracer use, including radiation safety protocols if ¹⁴C labeling is combined with deuterium .

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